BCR-ABL kinase-IN-3 (dihydrocholide)

Description

BenchChem offers high-quality BCR-ABL kinase-IN-3 (dihydrocholide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BCR-ABL kinase-IN-3 (dihydrocholide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

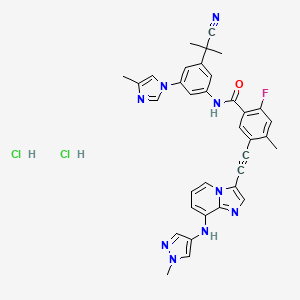

C35H32Cl2FN9O |

|---|---|

Molecular Weight |

684.6 g/mol |

IUPAC Name |

N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide;dihydrochloride |

InChI |

InChI=1S/C35H30FN9O.2ClH/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27;;/h6-7,10-19,21,41H,1-5H3,(H,42,46);2*1H |

InChI Key |

RLNVXPNBWIJORT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BCR-ABL Kinase-IN-3 (dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCR-ABL kinase-IN-3 (dihydrochloride) is a potent and irreversible inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). This technical guide delineates the mechanism of action of BCR-ABL kinase-IN-3, with a particular focus on its activity against the gatekeeper T315I mutation, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). This document provides a comprehensive overview of its biochemical and cellular activity, binding interactions, and the experimental methodologies used for its characterization.

Introduction

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, possesses deregulated tyrosine kinase activity, driving uncontrolled cell proliferation and survival, and is the primary pathogenic driver of CML. While TKIs have revolutionized CML treatment, the emergence of resistance, particularly through the T315I mutation in the ABL kinase domain, remains a significant clinical challenge. BCR-ABL kinase-IN-3 has emerged as a promising agent that effectively targets this resistant mutant.

Core Mechanism of Action: Competitive ATP Inhibition

BCR-ABL kinase-IN-3 functions as an ATP-competitive inhibitor of the BCR-ABL kinase. It binds to the ATP-binding pocket of the ABL kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of kinase activity leads to the inhibition of proliferative signaling pathways and the induction of apoptosis in BCR-ABL-positive cells.

Potent Inhibition of the T315I Mutant

A key feature of BCR-ABL kinase-IN-3 is its potent activity against the T315I mutant of BCR-ABL. The T315I mutation involves the substitution of a threonine residue with a bulkier isoleucine at the "gatekeeper" position within the ATP-binding pocket. This substitution sterically hinders the binding of many TKIs. BCR-ABL kinase-IN-3 is designed to accommodate this change, allowing for effective inhibition of the drug-resistant kinase.

Quantitative Efficacy

The inhibitory potency of BCR-ABL kinase-IN-3 has been quantified using cell-based assays.

| Assay | Cell Line | BCR-ABL Genotype | IC50 | Reference |

| Cell Viability | Ba/F3 | T315I | ≤100 nM | --INVALID-LINK-- |

Table 1: In Vitro Potency of BCR-ABL kinase-IN-3

Signaling Pathway Inhibition

By inhibiting the kinase activity of BCR-ABL, BCR-ABL kinase-IN-3 effectively downregulates key downstream signaling pathways that are crucial for the survival and proliferation of CML cells.

Caption: Inhibition of BCR-ABL by BCR-ABL kinase-IN-3 blocks downstream pro-survival pathways.

Key downstream targets include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL expressing cells. A notable downstream effector is the adaptor protein CrkL, whose phosphorylation is a reliable biomarker of BCR-ABL activity.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of BCR-ABL kinase-IN-3. Specific details for this inhibitor are derived from the methodologies described in patent WO2018133826A1 and common laboratory practices.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Caption: Workflow for determining the in vitro kinase inhibitory activity of BCR-ABL kinase-IN-3.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the BCR-ABL T315I kinase, a suitable substrate (e.g., a synthetic peptide like Abltide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

Inhibitor Addition: Add serial dilutions of BCR-ABL kinase-IN-3 to the reaction wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into a luminescent signal. Incubate for 30 minutes.

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. Calculate the IC₅₀ value by plotting the luminescence signal against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate Ba/F3 cells expressing BCR-ABL T315I in a 96-well plate at a density of approximately 5 x 10⁴ cells/well.

-

Compound Treatment: Treat the cells with various concentrations of BCR-ABL kinase-IN-3 and incubate for 72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Western Blotting for Phospho-CrkL

This technique is used to detect the phosphorylation status of CrkL, a direct substrate of BCR-ABL, to confirm the inhibitor's effect on kinase activity within the cell.

Methodology:

-

Cell Lysis: Treat Ba/F3-BCR-ABL T315I cells with BCR-ABL kinase-IN-3 for a specified time (e.g., 2-4 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against total CrkL or a housekeeping protein like GAPDH or β-actin.

Binding Mode and Irreversible Inhibition

While a crystal structure of BCR-ABL kinase-IN-3 in complex with the ABL kinase is not publicly available, its classification as an irreversible inhibitor suggests that it likely forms a covalent bond with a nucleophilic residue within or near the ATP-binding site. This covalent interaction leads to a prolonged and potent inhibition of the kinase activity. The specific amino acid residue targeted for covalent modification by this class of inhibitors is often a cysteine residue.

Conclusion

BCR-ABL kinase-IN-3 (dihydrochloride) is a potent, irreversible inhibitor of the BCR-ABL tyrosine kinase, demonstrating significant activity against the clinically important T315I resistance mutation. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the downregulation of critical downstream signaling pathways and the induction of apoptosis in CML cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar targeted cancer therapeutics. Further structural studies will be invaluable in elucidating the precise molecular interactions that underpin its potent and irreversible inhibitory activity.

The Discovery and Synthesis of BCR-ABL Kinase-IN-3 (KF-1601): A Novel Kinase Inhibitor Targeting Drug-Resistant Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, particularly the T315I "gatekeeper" mutation, remains a significant clinical challenge. This technical guide details the discovery and synthesis of BCR-ABL kinase-IN-3, also known as KF-1601, a potent, orally bioavailable inhibitor of BCR-ABL1. This compound has demonstrated significant preclinical efficacy against both wild-type and T315I mutant BCR-ABL1, as well as dual inhibitory activity against FLT3, a kinase implicated in the progression of CML to its blast phase. This document provides a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical data, intended to inform researchers and drug development professionals.

Discovery and Rationale

BCR-ABL kinase-IN-3 (KF-1601) was identified through a dedicated drug discovery program aimed at developing novel TKIs capable of overcoming resistance to existing therapies in CML. The primary therapeutic challenge addressed by the development of KF-1601 is the T315I mutation in the BCR-ABL kinase domain, which confers resistance to most approved TKIs. Ponatinib is effective against this mutation but is associated with a risk of severe vascular adverse events.[1][2] Therefore, there was a critical need for a new generation of inhibitors with a comparable efficacy profile but an improved safety profile.

The discovery of KF-1601 was the result of a structure-based drug design and optimization campaign. The core chemical scaffold, a 3-((8-((1H-pyrazol-4-yl)amino)imidazo[1,2-a]pyridin-3-yl)ethynyl)-N-phenylbenzamide derivative, was designed to fit into the ATP-binding pocket of the ABL kinase domain, even in the presence of the bulky isoleucine residue at position 315. The development of this compound was first disclosed in patent literature, specifically WO2021172931 A1, by Lee Doohyun, et al. The compound is referred to as "BCR-ABL kinase-IN-3" in various commercial catalogs, while the research designation is KF-1601.

Subsequent preclinical studies have established KF-1601 as a dual inhibitor of BCR-ABL1 and FMS-like tyrosine kinase 3 (FLT3).[3] This dual activity is particularly relevant for patients in the blast phase of CML (BP-CML), where FLT3 signaling can be a driver of disease progression.[3][4] In January 2025, it was announced that a Phase 1 clinical trial for KF-1601 had received Investigational New Drug (IND) approval from the Ministry of Food and Drug Safety in Korea.[4]

Synthesis of BCR-ABL kinase-IN-3 (KF-1601)

The detailed synthesis of BCR-ABL kinase-IN-3 (KF-1601) is described in patent WO2021172931 A1. While the full experimental text of the patent is not publicly available, the general synthetic strategy for this class of compounds involves a multi-step process.

A generalized synthetic approach for similar benzamide derivatives typically includes:

-

Formation of the core structures: This involves the synthesis of the substituted benzamide and the imidazo[1,2-a]pyridine-pyrazole moieties separately.

-

Coupling Reactions: A key step is the Sonogashira coupling between an ethynyl-functionalized imidazo[1,2-a]pyridine-pyrazole and a halogenated benzamide derivative to form the central carbon-carbon triple bond.

-

Functionalization: Introduction of the specific side chains, such as the cyanopropan-2-yl and methylimidazolyl groups on the phenylbenzamide portion, and the methylpyrazolylamino group on the imidazo[1,2-a]pyridine core.

-

Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography and/or preparative HPLC.

-

Salt Formation: The dihydrochloride salt is prepared by treating the free base with hydrochloric acid.

Due to the proprietary nature of the detailed synthesis within the patent, a step-by-step experimental protocol with specific reagents, reaction conditions, and yields cannot be provided in this guide. Researchers are directed to the primary patent literature for a complete description.

Mechanism of Action

BCR-ABL kinase-IN-3 (KF-1601) is an ATP-competitive inhibitor that binds to the kinase domain of the BCR-ABL1 protein. This binding event blocks the access of ATP to the active site, thereby preventing the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates. This inhibition of BCR-ABL1 kinase activity leads to the downregulation of several key signaling pathways that are crucial for the proliferation and survival of CML cells.

The key to its efficacy against the T315I mutation lies in its structural design, which accommodates the steric hindrance imposed by the isoleucine residue at the gatekeeper position. Furthermore, KF-1601 has been shown to inhibit the kinase activity of FLT3, which is another important target in hematological malignancies.

The downstream effects of KF-1601 include the inhibition of CRKL phosphorylation, a direct substrate of BCR-ABL and a biomarker of its activity in CML patients.[1] By inhibiting these critical signaling pathways, KF-1601 induces cell cycle arrest and apoptosis in BCR-ABL1-positive leukemia cells.

Quantitative Preclinical Data

The preclinical efficacy of KF-1601 has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Kinase Inhibitory Activity of KF-1601

| Target Kinase | IC50 (nM) |

| BCR-ABL1 (Wild-Type) | Nanomolar range[1] |

| BCR-ABL1 (T315I Mutant) | Nanomolar range[1] |

Note: Specific numerical IC50 values from the primary publication were not available in the abstract. The data is described as being in the "nanomolar" range.

Table 2: In Vitro Cellular Activity of KF-1601

| Cell Line | Genotype | Effect |

| Ba/F3 Bcr-Abl WT | Wild-Type BCR-ABL1 | Inhibition of CRKL phosphorylation[1] |

| Ba/F3 Bcr-Abl T315I | T315I Mutant BCR-ABL1 | Inhibition of CRKL phosphorylation[1] |

| K562 | Wild-Type BCR-ABL1 | Complete tumor regression in xenograft models[3] |

| Imatinib-resistant K562 expressing FLT3 and TAZ | BCR-ABL1 and FLT3 positive | Suppression of cell proliferation[3] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of KF-1601 are described in the primary research publications. The following are summaries of the key methodologies employed.

Kinase Inhibition Assays

The inhibitory activity of KF-1601 against wild-type and T315I mutant BCR-ABL1 kinases was determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based detection, to determine the IC50 value.

Cell Viability and Proliferation Assays

The effect of KF-1601 on the viability and proliferation of CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1) was assessed using standard cellular assays. These methods, such as MTT or CellTiter-Glo assays, measure metabolic activity as an indicator of cell viability. Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours), and the concentration required to inhibit cell growth by 50% (GI50) is calculated.

Western Blotting for Phosphoprotein Analysis

To confirm the mechanism of action at a cellular level, western blotting was used to assess the phosphorylation status of BCR-ABL1 and its downstream signaling proteins, such as CRKL and STAT5. CML cells were treated with KF-1601 for a specified time, after which cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

In Vivo Xenograft Models

The in vivo antitumor efficacy of KF-1601 was evaluated in mouse xenograft models. Human CML cells (e.g., K562 or Ba/F3 expressing BCR-ABL1 T315I) were implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors were established, the mice were treated orally with KF-1601 or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and weighed. In survival studies, the time to a predetermined endpoint was recorded.[3]

Signaling Pathway and Experimental Workflow Diagrams

BCR-ABL Signaling Pathway and Inhibition by KF-1601

Caption: BCR-ABL signaling pathway and the inhibitory action of KF-1601.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for BCR-ABL kinase-IN-3 (KF-1601).

Conclusion

BCR-ABL kinase-IN-3 (KF-1601) is a promising novel tyrosine kinase inhibitor with potent activity against both wild-type and T315I mutant BCR-ABL1. Its dual inhibition of BCR-ABL1 and FLT3 provides a strong rationale for its development in treating resistant CML, particularly in the blast phase. Preclinical studies have demonstrated its ability to overcome resistance mechanisms and have shown significant in vivo efficacy. The favorable safety profile observed in animal models, particularly the lack of thrombotic microangiopathy seen with ponatinib, suggests that KF-1601 could offer a safer therapeutic option for patients with drug-resistant CML.[1][2] With a Phase 1 clinical trial underway, the clinical potential of this compound will be further elucidated, offering hope for patients who have exhausted current treatment options.

References

The Impact of BCR-ABL Kinase Inhibition on Downstream Signaling: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature and databases lack specific information regarding "BCR-ABL kinase-IN-3 (dihydrochloride)." Therefore, this technical guide will provide a comprehensive overview of the well-established effects of BCR-ABL kinase inhibitors on downstream signaling pathways, using data from extensively studied compounds as representative examples. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating novel BCR-ABL inhibitors.

Introduction: The Role of the BCR-ABL Fusion Protein in Malignancy

The fusion protein BCR-ABL, resulting from a reciprocal translocation between chromosomes 9 and 22, is the causative agent in most cases of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2] This oncoprotein possesses constitutively active tyrosine kinase activity, leading to the dysregulation of multiple downstream signaling pathways that control cell proliferation, survival, and adhesion.[1][3][4] The primary therapeutic strategy for these leukemias involves the targeted inhibition of this aberrant kinase activity with tyrosine kinase inhibitors (TKIs).[1][2]

Key Downstream Signaling Pathways of BCR-ABL

The constitutive kinase activity of BCR-ABL leads to its autophosphorylation, creating docking sites for various adaptor proteins and initiating a cascade of downstream signaling events. The most critical pathways implicated in BCR-ABL-mediated oncogenesis are the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[3][4]

The Ras/MAPK Pathway

Activation of the Ras/MAPK pathway is a central event in BCR-ABL-driven cell proliferation. This is often initiated through the binding of the Grb2 adaptor protein to phosphorylated tyrosine residues on BCR-ABL, which in turn recruits the guanine nucleotide exchange factor Sos1 to activate Ras.[3] Activated Ras then triggers the MAP kinase cascade, leading to the activation of transcription factors that promote cell cycle progression.

The PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis in BCR-ABL-positive cells.[1][3] BCR-ABL can activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the activation of Akt. Activated Akt proceeds to phosphorylate a variety of substrates that ultimately suppress apoptosis and promote cell survival.

The JAK/STAT Pathway

The JAK/STAT pathway is another critical downstream effector of BCR-ABL, contributing to malignant cell proliferation and survival.[4] BCR-ABL can directly phosphorylate and activate members of the JAK family of tyrosine kinases. Activated JAKs then phosphorylate STAT proteins, primarily STAT5.[4] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation.

Experimental Protocols for Characterizing a Novel BCR-ABL Inhibitor

The evaluation of a novel BCR-ABL kinase inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

General Experimental Workflow

A standard workflow for characterizing a new inhibitor is outlined below.

Key Methodologies

-

Biochemical Kinase Assays: These assays are used to determine the direct inhibitory activity of a compound against the purified BCR-ABL kinase domain. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. A common method involves measuring the phosphorylation of a peptide substrate in the presence of ATP.[5]

-

Cell Lines: BCR-ABL positive cell lines are essential for cell-based assays. Commonly used lines include K562, Ba/F3-p210, and LAMA-84. To assess activity against resistant mutations, cell lines expressing specific mutations like T315I are utilized.

-

Cell Proliferation Assays: These assays measure the effect of the inhibitor on the growth of BCR-ABL positive cells. The GI50 (concentration for 50% growth inhibition) is determined.

-

Western Blot Analysis: This technique is crucial for confirming the on-target effect of the inhibitor within the cell. The phosphorylation status of BCR-ABL itself (autophosphorylation) and key downstream substrates like CrkL, STAT5, and ERK can be assessed. A reduction in the phosphorylation of these proteins indicates effective inhibition of the BCR-ABL kinase activity.

-

Apoptosis Assays: To determine if the inhibitor induces programmed cell death, apoptosis assays such as Annexin V and propidium iodide (PI) staining followed by flow cytometry are performed.

Quantitative Data for Representative BCR-ABL Inhibitors

The following tables summarize the inhibitory activities of several well-characterized BCR-ABL TKIs against wild-type and mutant forms of the enzyme. This data serves as a benchmark for the evaluation of new chemical entities.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected TKIs against BCR-ABL Kinase

| Compound | Wild-Type BCR-ABL (nM) | T315I Mutant BCR-ABL (nM) |

| Imatinib | 25 - 100 | >10,000 |

| Nilotinib | <30 | >3,000 |

| Dasatinib | <1 | >500 |

| Bosutinib | 1.2 | >2,000 |

| Ponatinib | 0.37 | 2.0 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Antiproliferative Activity (GI50) of Selected TKIs in Ba/F3 Cells

| Compound | Ba/F3 p210 (Wild-Type) (nM) | Ba/F3 p210 T315I (nM) |

| Imatinib | 280 | >10,000 |

| Nilotinib | 20 | >10,000 |

| Dasatinib | 1 | >10,000 |

| Bosutinib | 4 | 1,600 |

| Ponatinib | 0.5 | 11 |

Data compiled from publicly available literature and may vary between studies.

Conclusion

The inhibition of the BCR-ABL kinase is a cornerstone of therapy for CML and a subset of ALL. A thorough understanding of the downstream signaling pathways affected by this oncoprotein is critical for the development of new and more effective inhibitors. The experimental framework and comparative data presented in this guide provide a foundation for the preclinical evaluation of novel compounds targeting BCR-ABL. The ultimate goal is to identify inhibitors with high potency against both wild-type and resistant forms of BCR-ABL, a favorable selectivity profile to minimize off-target effects, and the ability to effectively suppress the downstream signaling events that drive leukemogenesis.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

The Apoptotic Induction of BCR-ABL Kinase-IN-3 in CML Cells: A Technical Overview

Notice: Detailed, publicly available research data, including specific quantitative outcomes and comprehensive experimental protocols for BCR-ABL kinase-IN-3 (dihydrochloride), is limited. This guide, therefore, provides a foundational understanding based on the general mechanisms of BCR-ABL inhibitors in Chronic Myeloid Leukemia (CML) and incorporates the sparse information available for the specified compound. Methodologies presented are based on standard laboratory protocols for analogous compounds.

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis. BCR-ABL kinase-IN-3 (dihydrochloride) is a potent inhibitor of this oncogenic protein. By targeting the ATP-binding site of the BCR-ABL kinase, it abrogates downstream signaling pathways crucial for leukemic cell survival, ultimately leading to the induction of apoptosis. This document outlines the mechanism of action, relevant signaling pathways, and generalized experimental protocols for assessing the apoptotic effects of BCR-ABL kinase-IN-3 in CML cells.

Mechanism of Action

BCR-ABL kinase-IN-3 (dihydrochloride) functions as a competitive inhibitor of the BCR-ABL tyrosine kinase. The inhibitor molecule occupies the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition is critical as the constitutive activity of BCR-ABL is the primary driver of CML pathogenesis. The subsequent blockade of downstream pro-survival signaling pathways shifts the cellular balance towards apoptosis.

Quantitative Data Summary

| Cell Line | Inhibitor | IC50 Value | Reference |

| Ba/F3Bcr-Abl T315I | BCR-ABL kinase-IN-3 | ≤100 nM |

Note: This table is intended to be illustrative. Further research is required to populate it with data for various CML cell lines (e.g., K562, LAMA-84, KU812) and apoptosis-specific metrics (e.g., % of Annexin V positive cells).

Key Signaling Pathways in CML and Inhibition by BCR-ABL Kinase-IN-3

The BCR-ABL oncoprotein activates a network of signaling pathways that promote cell proliferation and inhibit apoptosis. The primary pathways implicated include the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. Inhibition of BCR-ABL by BCR-ABL kinase-IN-3 is expected to downregulate these critical survival pathways.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. BCR-ABL constitutively activates PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets that suppress apoptosis, including Bad and FOXO transcription factors, and activates mTOR. BCR-ABL kinase-IN-3, by inhibiting the initial phosphorylation event by BCR-ABL, is anticipated to lead to the deactivation of this entire cascade.

Caption: Inhibition of the PI3K/AKT pathway by BCR-ABL kinase-IN-3.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the apoptotic effects of BCR-ABL kinase-IN-3 on CML cells.

Cell Culture and Treatment

-

Cell Lines: CML cell lines such as K562 (blast crisis), LAMA-84 (blast crisis), and KU812 (basophilic crisis) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: BCR-ABL kinase-IN-3 (dihydrochloride) is first dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are seeded at a predetermined density (e.g., 2 x 105 cells/mL) and treated with varying concentrations of the inhibitor or vehicle control for specified time points (e.g., 24, 48, 72 hours).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment, cells are harvested by centrifugation and washed with cold PBS.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL3 channel.

-

Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the BCR-ABL signaling pathway.

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-BCR-ABL, BCR-ABL, p-AKT, AKT, PARP, Caspase-3, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion

BCR-ABL kinase-IN-3 (dihydrochloride) represents a targeted therapeutic strategy for CML by directly inhibiting the oncogenic driver of the disease. Its mechanism of action, centered on the competitive inhibition of the BCR-ABL kinase, leads to the shutdown of pro-survival signaling pathways and the induction of apoptosis in CML cells. While specific data for this compound is not widely available, the established understanding of BCR-ABL inhibition provides a strong framework for its preclinical evaluation. The experimental protocols outlined in this document serve as a guide for researchers to systematically investigate its efficacy and mechanism of action in CML models. Further studies are essential to quantify its apoptotic potential and fully elucidate its effects on the intricate signaling networks of CML.

Unraveling the Nexus: BCR-ABL Kinase-IN-3 (Dihydrochloride) and its Role in Mitigating Reactive Oxygen Species

A Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the therapeutic potential of BCR-ABL kinase-IN-3 (dihydrochloride), a potent and irreversible inhibitor of the BCR-ABL fusion protein. The focus of this document is to elucidate the compound's mechanism of action and its purported role in the reduction of reactive oxygen species (ROS), a critical factor in the pathophysiology and drug resistance of Chronic Myeloid Leukemia (CML). This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The BCR-ABL Oncoprotein and Oxidative Stress

Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase.[1][2] The aberrant activity of the BCR-ABL kinase drives uncontrolled cell proliferation and resistance to apoptosis.[3]

A significant body of evidence indicates that the BCR-ABL oncoprotein stimulates the production of reactive oxygen species (ROS) in hematopoietic cells.[1][4] This elevated level of ROS contributes to genomic instability, which can lead to the accumulation of mutations in the BCR-ABL kinase domain itself.[2] These mutations are a primary cause of resistance to tyrosine kinase inhibitors (TKIs), the frontline treatment for CML.[2] Therefore, the ability of a TKI to not only inhibit the kinase activity of BCR-ABL but also to reduce the associated oxidative stress is of significant therapeutic interest.

BCR-ABL kinase-IN-3 (dihydrochloride): A Profile

BCR-ABL kinase-IN-3 (dihydrochloride) is a potent inhibitor of the BCR-ABL fusion protein.[3] It functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its phosphotransferase activity.[3] This inhibition leads to the induction of apoptosis and the suppression of proliferation in BCR-ABL-positive cells.[3]

Quantitative Data

The available quantitative data for BCR-ABL kinase-IN-3 (dihydrochloride) is summarized in the table below. It is important to note that while there is a qualitative indication of ROS reduction, specific quantitative data on the extent of this reduction is not yet publicly available.

| Compound | Target | Cell Line | IC50 (nM) | ROS Reduction Data |

| BCR-ABL kinase-IN-3 (dihydrochloride) | BCR-ABL (T315I mutant) | Ba/F3 | ≤100 | Qualitative evidence of ROS reduction[3] |

The Role of BCR-ABL kinase-IN-3 (dihydrochloride) in ROS Reduction

Commercial documentation suggests that studies have demonstrated the efficacy of BCR-ABL kinase-IN-3 (dihydrochloride) in reducing the levels of ROS in BCR-ABL-expressing cells.[3] By mitigating ROS, this inhibitor may help to prevent oxidative DNA damage and the subsequent acquisition of mutations that confer drug resistance.[3] Furthermore, the downregulation of the PI3K/AKT signaling pathway has been observed, which is a key pathway downstream of BCR-ABL and is also implicated in ROS production.[3][4]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway from the BCR-ABL kinase to the production of ROS and the potential point of intervention for BCR-ABL kinase-IN-3 (dihydrochloride).

Caption: BCR-ABL signaling to ROS production and inhibitor action.

Experimental Protocols

While a specific, validated protocol for assessing ROS reduction by BCR-ABL kinase-IN-3 (dihydrochloride) is not publicly available, this section provides a representative methodology based on standard laboratory practices for measuring intracellular ROS levels in response to TKI treatment.

General Protocol for Measurement of Intracellular ROS

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to quantify intracellular ROS levels.

Materials:

-

BCR-ABL positive cell line (e.g., K562, Ba/F3-p210)

-

BCR-ABL kinase-IN-3 (dihydrochloride)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

H2DCF-DA (stock solution in DMSO)

-

Positive control (e.g., H₂O₂)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture: Culture the BCR-ABL positive cells in appropriate medium to a density of approximately 1 x 10⁶ cells/mL.

-

Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of BCR-ABL kinase-IN-3 (dihydrochloride) for a predetermined time course (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control.

-

Labeling with H2DCF-DA:

-

After the treatment period, centrifuge the cells and wash with pre-warmed PBS.

-

Resuspend the cells in PBS containing 10 µM H2DCF-DA.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

After incubation, wash the cells with PBS to remove excess probe.

-

Resuspend the cells in PBS.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer (FL1 channel).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of the treated samples to the untreated control.

-

Express the results as a percentage of ROS reduction compared to the untreated control.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a BCR-ABL inhibitor in reducing ROS.

Caption: Workflow for assessing inhibitor-mediated ROS reduction.

Conclusion

BCR-ABL kinase-IN-3 (dihydrochloride) presents a promising therapeutic candidate for CML, not only due to its potent inhibition of the BCR-ABL kinase but also because of its potential to alleviate the oxidative stress that contributes to disease progression and drug resistance. While quantitative data on its ROS-reducing capabilities are still emerging, the qualitative evidence warrants further investigation. The experimental framework provided in this guide offers a starting point for researchers to quantitatively assess the impact of this and other novel TKIs on ROS levels in BCR-ABL-positive leukemias. A deeper understanding of the interplay between BCR-ABL inhibition and cellular redox state will be crucial for the development of more effective and durable therapies for CML.

References

- 1. The BCR/ABL tyrosine kinase induces production of reactive oxygen species in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species in BCR-ABL1-expressing cells - relevance to chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BCR-ABL Kinase Inhibitors in Ba/F3 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard experimental protocols for evaluating the efficacy and mechanism of action of BCR-ABL kinase inhibitors, such as the hypothetical compound BCR-ABL Kinase Inhibitor-X (dihydrochloride) , using the Ba/F3 murine pro-B cell line model. Ba/F3 cells, being dependent on interleukin-3 (IL-3) for survival, can be rendered IL-3 independent by the expression of the constitutively active BCR-ABL oncoprotein. This creates a robust cellular model to screen for and characterize inhibitors of BCR-ABL kinase activity.

Data Presentation

The following tables present hypothetical data for "BCR-ABL Kinase Inhibitor-X" to illustrate the standard format for summarizing quantitative results from key assays.

Table 1: In Vitro Kinase Inhibitory Activity of BCR-ABL Kinase Inhibitor-X

| Kinase Target | IC50 (nM) |

| BCR-ABL (wild-type) | 15 |

| BCR-ABL (T315I) | 250 |

Table 2: Cellular Proliferation Inhibition by BCR-ABL Kinase Inhibitor-X

| Cell Line | Description | IC50 (nM) |

| Ba/F3-BCR-ABL | Expressing wild-type BCR-ABL | 25 |

| Ba/F3-BCR-ABL T315I | Expressing T315I mutant BCR-ABL | 450 |

| Ba/F3 (parental) | IL-3 dependent | >10,000 |

Table 3: Inhibition of BCR-ABL Signaling Pathway Components

| Protein Target | Cell Line | Treatment Concentration (nM) | % Inhibition of Phosphorylation |

| p-BCR-ABL (Tyr177) | Ba/F3-BCR-ABL | 50 | 85 |

| p-STAT5 (Tyr694) | Ba/F3-BCR-ABL | 50 | 78 |

| p-Crkl (Tyr207) | Ba/F3-BCR-ABL | 50 | 82 |

| p-BCR-ABL (Tyr177) | Ba/F3-BCR-ABL T315I | 500 | 75 |

| p-STAT5 (Tyr694) | Ba/F3-BCR-ABL T315I | 500 | 65 |

| p-Crkl (Tyr207) | Ba/F3-BCR-ABL T315I | 500 | 70 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance

Parental Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL of murine IL-3.[1] Ba/F3 cells stably expressing BCR-ABL or its mutants are cultured in the same medium without the addition of IL-3, as the BCR-ABL kinase activity confers cytokine-independent growth.[2] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Ba/F3 cells (parental and BCR-ABL expressing)

-

RPMI-1640 medium with and without IL-3

-

BCR-ABL Kinase Inhibitor-X

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Protocol:

-

Seed Ba/F3-BCR-ABL cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of IL-3-free medium. For parental Ba/F3 cells, include IL-3 in the medium.

-

Prepare serial dilutions of BCR-ABL Kinase Inhibitor-X in the appropriate medium.

-

Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the inhibitory effect of the compound on the phosphorylation of BCR-ABL and its downstream signaling proteins.

Materials:

-

Ba/F3-BCR-ABL cells

-

BCR-ABL Kinase Inhibitor-X

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-STAT5, anti-STAT5, anti-p-Crkl, anti-Crkl, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Plate Ba/F3-BCR-ABL cells and treat with various concentrations of BCR-ABL Kinase Inhibitor-X for a specified time (e.g., 2-4 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

BCR-ABL Signaling Pathway

Caption: Simplified BCR-ABL signaling pathway in Ba/F3 cells.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a BCR-ABL kinase inhibitor.

References

Application Notes and Protocols: BCR-ABL Kinase-IN-3 (Dihydrochloride) in In Vivo Xenograft Models of Chronic Myeloid Leukemia (CML)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis.[2][3] Tyrosine kinase inhibitors (TKIs) that target the BCR-ABL protein have revolutionized the treatment of CML.[2][4][5] BCR-ABL Kinase-IN-3 (dihydrochloride) is a potent and specific inhibitor of the BCR-ABL kinase. These application notes provide an overview of its mechanism of action and detailed protocols for its evaluation in preclinical in vivo xenograft models of CML.

Mechanism of Action

The BCR-ABL oncoprotein possesses deregulated tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and survival.[6][7] Key pathways activated by BCR-ABL include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][6] BCR-ABL Kinase-IN-3 acts as a competitive inhibitor at the ATP-binding site of the ABL kinase domain, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling.[7] This ultimately leads to the induction of apoptosis in BCR-ABL-positive cells.

Figure 1: BCR-ABL Signaling Pathway and Inhibition.

Representative In Vivo Efficacy Data

The following tables summarize representative data from a subcutaneous xenograft model using K562 human CML cells in immunodeficient mice. This data is for illustrative purposes to demonstrate the potential anti-tumor activity of BCR-ABL Kinase-IN-3.

Table 1: Tumor Growth Inhibition in K562 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent TGI (%) |

| Vehicle Control | - | Oral (p.o.) | Daily | 1500 ± 150 | 0 |

| BCR-ABL Kinase-IN-3 | 25 | Oral (p.o.) | Daily | 750 ± 90 | 50 |

| BCR-ABL Kinase-IN-3 | 50 | Oral (p.o.) | Daily | 300 ± 50 | 80 |

| BCR-ABL Kinase-IN-3 | 100 | Oral (p.o.) | Daily | 100 ± 20 | 93 |

TGI: Tumor Growth Inhibition

Table 2: Body Weight Changes in K562 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 (± SEM) |

| Vehicle Control | - | +5.0 ± 1.5 |

| BCR-ABL Kinase-IN-3 | 25 | +4.5 ± 1.2 |

| BCR-ABL Kinase-IN-3 | 50 | +2.0 ± 1.8 |

| BCR-ABL Kinase-IN-3 | 100 | -1.0 ± 2.0 |

Experimental Protocols

A detailed protocol for establishing and utilizing a CML patient-derived xenograft (PDX) model can be found in the literature.[8][9] The following is a generalized protocol for a subcutaneous xenograft study.

Figure 2: In Vivo Xenograft Experimental Workflow.

1. Cell Culture

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Ensure cells are in the logarithmic growth phase before implantation.

2. Animal Husbandry

-

Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

-

House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

-

Provide ad libitum access to sterile food and water.

-

Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation

-

Harvest K562 cells and wash twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

4. Tumor Monitoring and Treatment

-

Monitor tumor growth by measuring the length and width with calipers every 3-4 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Prepare BCR-ABL Kinase-IN-3 (dihydrochloride) in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administer the compound or vehicle orally once daily according to the specified doses.

-

Record the body weight of each mouse twice a week as a measure of toxicity.

5. Endpoint Analysis

-

Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Tumor tissue can be processed for pharmacodynamic (e.g., Western blot for p-CrkL) and histological analysis.

Conclusion

BCR-ABL Kinase-IN-3 (dihydrochloride) demonstrates significant anti-tumor activity in a preclinical CML xenograft model, consistent with its mechanism of action as a potent inhibitor of the BCR-ABL oncoprotein. The provided protocols offer a framework for the in vivo evaluation of this and similar compounds for the treatment of CML. Further studies are warranted to fully characterize its efficacy and safety profile.

References

- 1. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Myelogenous Leukemia (CML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of p-Crkl (Tyr207) Following Treatment with BCR-ABL Kinase-IN-3 (dihydrochloride)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BCR-ABL is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] This aberrant kinase drives cancer cell proliferation and survival through the phosphorylation of various downstream substrates.[1] One of the key substrates is the adapter protein Crkl (CRK-like).[2][3] The phosphorylation of Crkl at tyrosine 207 (p-Crkl) is a direct indicator of BCR-ABL kinase activity and serves as a critical biomarker for assessing the efficacy of BCR-ABL inhibitors.[4]

BCR-ABL kinase-IN-3 (dihydrochloride), also known as GZD824 or Olverembatinib, is a potent, orally active, third-generation pan-BCR-ABL inhibitor.[1][2][5] It has demonstrated strong inhibitory activity against wild-type BCR-ABL and a wide range of clinically relevant mutants, including the highly resistant T315I mutation.[1][6] This application note provides a detailed protocol for the analysis of p-Crkl levels in CML cell lines treated with BCR-ABL kinase-IN-3 (dihydrochloride) using Western blotting.

Principle

This protocol describes the immunodetection of phosphorylated Crkl (p-Crkl) and total Crkl in cell lysates by Western blot. CML cells, such as K562, which endogenously express BCR-ABL, are treated with varying concentrations of BCR-ABL kinase-IN-3 (dihydrochloride). Following treatment, cells are lysed, and the proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific primary antibodies against p-Crkl (Tyr207) and total Crkl, followed by detection with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The resulting signals can be quantified to determine the dose-dependent effect of the inhibitor on Crkl phosphorylation.

Data Presentation

The inhibitory activity of BCR-ABL kinase-IN-3 (dihydrochloride) on BCR-ABL can be quantified by determining its half-maximal inhibitory concentration (IC50). The tables below summarize the reported IC50 values for GZD824 (BCR-ABL kinase-IN-3) against BCR-ABL kinase activity and the proliferation of BCR-ABL positive cell lines.

Table 1: In Vitro Kinase Inhibition by GZD824 (BCR-ABL kinase-IN-3) [2][7]

| Target | IC50 (nM) |

| Native Bcr-Abl | 0.34 |

| Bcr-Abl (T315I) | 0.68 |

| Bcr-Abl (E255K) | 0.27 |

| Bcr-Abl (G250E) | 0.71 |

| Bcr-Abl (Q252H) | 0.15 |

| Bcr-Abl (H396P) | 0.35 |

| Bcr-Abl (M351T) | 0.29 |

| Bcr-Abl (Y253F) | 0.35 |

| Bcr-Abl (F317L) | 0.35 |

Table 2: Antiproliferative Activity of GZD824 (BCR-ABL kinase-IN-3) in CML Cell Lines [1][6]

| Cell Line | BCR-ABL Status | IC50 (nM) |

| K562 | Wild-type | 0.2 |

| Ku812 | Wild-type | 0.13 |

Mandatory Visualizations

Caption: BCR-ABL Signaling and Inhibition.

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Materials and Reagents

-

Cell Line: K562 (human CML cell line, BCR-ABL positive)

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Inhibitor: BCR-ABL kinase-IN-3 (dihydrochloride) (GZD824)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer

-

Transfer: PVDF membrane, transfer buffer, and transfer system

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-p-Crkl (Tyr207) monoclonal antibody

-

Rabbit anti-Crkl monoclonal antibody

-

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Wash Buffer: TBST

Procedure

1. Cell Culture and Treatment a. Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells at a density of 0.5 x 10^6 cells/mL and allow them to grow overnight. c. Prepare a stock solution of BCR-ABL kinase-IN-3 (dihydrochloride) in DMSO. d. Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 1, 5, 10, 20, 100 nM) for a specified time (e.g., 4 hours).[2] Include a DMSO-only vehicle control.

2. Cell Lysis a. Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with periodic vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Western Blotting a. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. e. Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunodetection a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Crkl (Tyr207) (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.

6. Signal Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To probe for total Crkl, the membrane can be stripped and re-probed with the total Crkl antibody, following the same immunodetection steps. Alternatively, a parallel blot can be run. e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Crkl signal to the total Crkl signal for each sample to determine the relative phosphorylation level.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |

| Inactive antibody | Use a fresh or different lot of antibody. | |

| Inefficient transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Optimize antibody dilution. |

| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. |

Conclusion

The Western blot protocol described in this application note provides a reliable method for assessing the inhibitory effect of BCR-ABL kinase-IN-3 (dihydrochloride) on its direct substrate, Crkl. By quantifying the reduction in p-Crkl levels, researchers can effectively determine the potency and cellular efficacy of this inhibitor, aiding in the preclinical evaluation of novel therapeutics for CML. The provided data and visualizations offer a comprehensive guide for drug development professionals and cancer researchers.

References

- 1. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. olverembatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. universalbiologicals.com [universalbiologicals.com]

Application Notes and Protocols for BCR-ABL Kinase-IN-3 (Dihydrochloride) in the Study of T315I Mutant BCR-ABL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, their efficacy can be hampered by the emergence of resistance mutations in the ABL kinase domain. The T315I "gatekeeper" mutation is particularly problematic as it confers resistance to most first and second-generation TKIs.

BCR-ABL kinase-IN-3 (dihydrochloride) is a potent, irreversible inhibitor of BCR-ABL, demonstrating significant activity against the T315I mutant. These application notes provide detailed protocols and data for the use of BCR-ABL kinase-IN-3 (dihydrochloride) in preclinical research settings to investigate the T315I mutant of BCR-ABL.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₀H₁₇ClF₂N₄O₃S · 2HCl |

| Molecular Weight | 541.81 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Note: For detailed information on solubility in specific buffers and stability in solution, refer to the manufacturer's datasheet.

Data Presentation

In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of BCR-ABL kinase-IN-3 against wild-type and T315I mutant BCR-ABL, as well as a selection of other kinases to indicate selectivity.

| Kinase Target | IC₅₀ (nM) |

| BCR-ABL (Wild-Type) | Data not available |

| BCR-ABL (T315I) | ≤100[1] |

| SRC | Data not available |

| LYN | Data not available |

| c-KIT | Data not available |

| PDGFRβ | Data not available |

Note: IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration). The provided value for BCR-ABL (T315I) is based on available product information. Researchers should determine IC₅₀ values under their specific experimental conditions. Data for other kinases are not currently available and would need to be determined experimentally to establish a comprehensive selectivity profile.

Cellular Antiproliferative Activity

The following table summarizes the antiproliferative activity of BCR-ABL kinase-IN-3 in CML cell lines harboring wild-type and T315I mutant BCR-ABL.

| Cell Line | BCR-ABL Status | GI₅₀ (nM) |

| K562 | Wild-Type | Data not available |

| Ba/F3 p210 | Wild-Type | Data not available |

| Ba/F3 p210 T315I | T315I Mutant | Data not available |

| KCL-22 | T315I Mutant | Data not available |

Note: GI₅₀ (Growth Inhibition 50) values should be determined experimentally for the cell lines of interest. The Ba/F3 murine pro-B cell line ectopically expressing human BCR-ABL (wild-type or T315I) is a standard model system.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of BCR-ABL kinase-IN-3 against the T315I mutant ABL kinase using a commercially available luminescence-based assay.

Materials:

-

Recombinant human ABL1 (T315I) kinase (e.g., from Promega or Carna Biosciences)

-

Abltide substrate (or other suitable peptide substrate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

BCR-ABL kinase-IN-3 (dihydrochloride)

-

DMSO

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of BCR-ABL kinase-IN-3 in DMSO. Create a dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

Enzyme and Substrate Preparation: Dilute the ABL1 (T315I) kinase and Abltide substrate in kinase buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low ng range for the enzyme and µM range for the substrate.

-

Assay Reaction:

-

To each well of a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).

-

Add 2 µL of the diluted ABL1 (T315I) enzyme.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Kₘ for ATP for the ABL1 kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC₅₀ of BCR-ABL kinase-IN-3.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of BCR-ABL kinase-IN-3 on the proliferation of CML cell lines.

Materials:

-

CML cell lines (e.g., K562, Ba/F3 p210 T315I)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin; for Ba/F3 cells, supplement with IL-3 for parental line maintenance)

-

BCR-ABL kinase-IN-3 (dihydrochloride)

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For non-adherent cells, ensure even distribution.

-

Compound Treatment: Prepare a serial dilution of BCR-ABL kinase-IN-3 in culture medium from a DMSO stock. Add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Workflow for Cell Viability (MTT) Assay

Caption: Workflow for assessing the antiproliferative effects.

Western Blotting for Phospho-Protein Analysis

This protocol is for analyzing the inhibition of BCR-ABL signaling by measuring the phosphorylation status of downstream targets like STAT5 and CrkL.

Materials:

-

CML cell lines (e.g., Ba/F3 p210 T315I)

-

BCR-ABL kinase-IN-3 (dihydrochloride)

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-STAT5 (Tyr694)

-

Total STAT5

-

Phospho-CrkL (Tyr207)

-

Total CrkL

-

β-Actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to a sufficient density.

-

Treat cells with various concentrations of BCR-ABL kinase-IN-3 or DMSO for a specified time (e.g., 2-4 hours).

-

Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein and loading control antibodies.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

Signaling Pathway

The constitutively active BCR-ABL T315I kinase drives leukemogenesis through the activation of several downstream signaling pathways that promote cell proliferation and inhibit apoptosis. BCR-ABL kinase-IN-3 exerts its effect by directly inhibiting the kinase activity of BCR-ABL T315I, thereby blocking these downstream signals.

Caption: BCR-ABL T315I downstream signaling and the point of inhibition.

Disclaimer: These application notes and protocols are intended for research use only and should be used as a guide. Researchers should optimize conditions for their specific experimental systems. Always refer to the manufacturer's product datasheet for the most accurate and up-to-date information.

References

Application Notes and Protocols: BCR-ABL kinase-IN-3 (dihydrochloride) as a Chemical Probe for BCR-ABL Signaling

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BCR-ABL kinase-IN-3 (dihydrochloride) is a potent and irreversible inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1] The aberrant kinase activity of BCR-ABL leads to the activation of multiple downstream signaling pathways, promoting uncontrolled cell proliferation and inhibiting apoptosis.[2][3][4] This small molecule inhibitor serves as a valuable chemical probe for elucidating the cellular functions of BCR-ABL and for investigating the mechanisms of both sensitivity and resistance to BCR-ABL-targeted therapies. Its potent activity against the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs), makes it a particularly relevant tool for studying mechanisms of drug resistance.

Mechanism of Action

BCR-ABL kinase-IN-3 (dihydrochloride) functions as an ATP-competitive inhibitor, binding to the kinase domain of the BCR-ABL protein. Its irreversible binding mechanism likely involves the formation of a covalent bond with a specific residue within the ATP-binding site, leading to a sustained inhibition of kinase activity. By blocking the catalytic function of BCR-ABL, the inhibitor prevents the autophosphorylation of the fusion protein and the subsequent phosphorylation of its downstream substrates. This disruption of the BCR-ABL signaling cascade ultimately leads to the induction of apoptosis and the suppression of proliferation in BCR-ABL-positive cells.[1]

Quantitative Data

The following table summarizes the available quantitative data for BCR-ABL kinase-IN-3 (dihydrochloride). This data is essential for designing experiments and interpreting results.

| Target | Cell Line | Assay Type | IC50 | Reference |

| BCR-ABL (T315I) | Ba/F3 | Cell Proliferation | ≤100 nM | [5] |

Note: A comprehensive public kinase selectivity profile for BCR-ABL kinase-IN-3 (dihydrochloride) is not currently available. Researchers should exercise caution when interpreting results and consider the possibility of off-target effects.

Signaling Pathway

The BCR-ABL oncoprotein activates a complex network of signaling pathways that are central to its transforming activity. A simplified representation of the key pathways affected by BCR-ABL kinase-IN-3 is provided below.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of BCR-ABL kinase-IN-3 (dihydrochloride) on cellular signaling and viability.

Experimental Workflow Overview

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of BCR-ABL kinase-IN-3 on the proliferation of BCR-ABL positive cell lines.

Materials:

-

BCR-ABL positive cell line (e.g., K562, Ba/F3-p210, Ba/F3-p210-T315I)

-

BCR-ABL kinase-IN-3 (dihydrochloride)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell density.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-